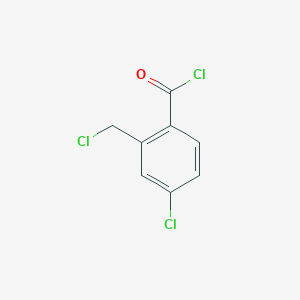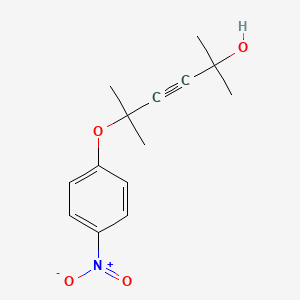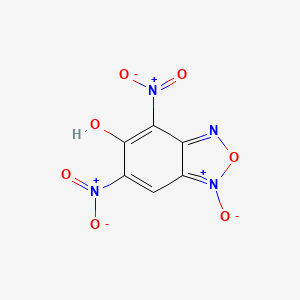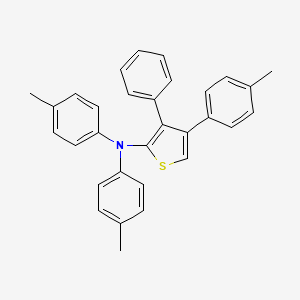
Benzoyl chloride, 4-chloro-2-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 4-chloro-2-(chloromethyl)- is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and a chloromethyl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-chloro-2-(chloromethyl)- can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with formaldehyde and hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 4-chloro-2-(chloromethyl)- often involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride. These agents react with 4-chlorobenzoic acid to produce the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl chloride, 4-chloro-2-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chlorobenzoic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters are the major products formed.
Hydrolysis: 4-Chlorobenzoic acid and hydrochloric acid are the primary products.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 4-chloro-2-(chloromethyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 4-chloro-2-(chloromethyl)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoyl chloride: Similar in structure but lacks the chloromethyl group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
4-Chlorobenzyl chloride: Similar but has a benzyl group instead of a benzoyl group.
Uniqueness
Benzoyl chloride, 4-chloro-2-(chloromethyl)- is unique due to the presence of both a chloromethyl group and a benzoyl chloride moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
652135-42-7 |
|---|---|
Fórmula molecular |
C8H5Cl3O |
Peso molecular |
223.5 g/mol |
Nombre IUPAC |
4-chloro-2-(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2 |
Clave InChI |
MIQAFRMNDGMJPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)


![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)
